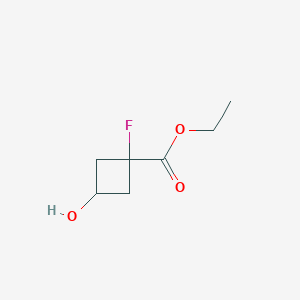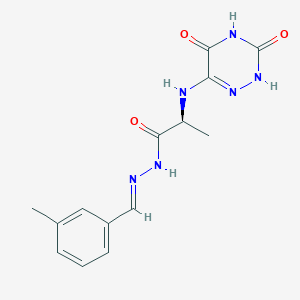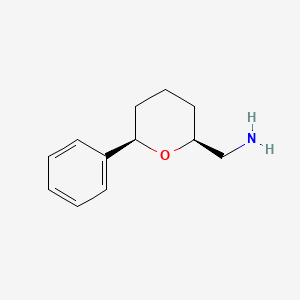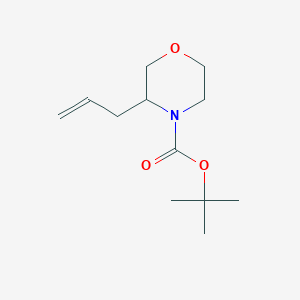
Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is an organic compound with the molecular formula C7H11FO3 It is a cyclobutane derivative featuring a fluorine atom, a hydroxyl group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate typically involves the reaction of ethyl cyclobutanecarboxylate with fluorinating agents under controlled conditions. One common method includes the use of anhydrous ethanol and 3-oxo-cyclobutanecarboxylic acid as starting materials, followed by fluorination and hydroxylation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
- Oxidation of the hydroxyl group can yield 1-fluoro-3-oxocyclobutanecarboxylate.
- Reduction of the ester group can produce 1-fluoro-3-hydroxycyclobutanemethanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives may be used in the study of enzyme mechanisms and metabolic pathways.
Mecanismo De Acción
The mechanism by which ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .
Comparación Con Compuestos Similares
Cyclobutanecarboxylic acid: A precursor in the synthesis of ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate.
Ethyl cyclobutanecarboxylate: Lacks the fluorine and hydroxyl groups but shares the cyclobutane core.
1-Fluoro-3-hydroxycyclobutanemethanol: A reduction product of this compound.
Uniqueness: this compound is unique due to the combination of its fluorine atom, hydroxyl group, and ester functionality. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H11FO3 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
ethyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11FO3/c1-2-11-6(10)7(8)3-5(9)4-7/h5,9H,2-4H2,1H3 |
Clave InChI |
GHLIBLSBTLXMCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)




![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)





![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)

![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)
